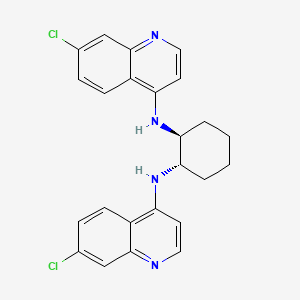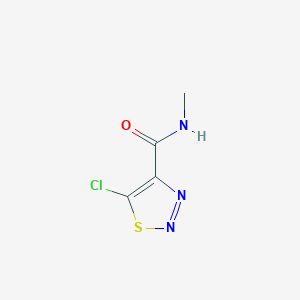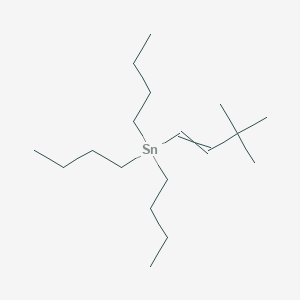
Tributyl(3,3-dimethylbut-1-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane is an organotin compound with the molecular formula C18H38Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin hydride with 3,3-dimethylbut-1-en-1-yl halide under inert atmosphere conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the stannane bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Participates in nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism by which tributyl(3,3-dimethylbut-1-en-1-yl)stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar properties but different reactivity due to the presence of a propynyl group.
Tributyl(2,3-dimethylbut-3-en-1-yl)stannane: Similar in structure but with different positioning of the methyl groups, leading to variations in reactivity and applications.
Uniqueness
Tributyl(3,3-dimethylbut-1-en-1-yl)stannane is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in specialized applications where other organotin compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
157640-93-2 |
|---|---|
Molekularformel |
C18H38Sn |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
tributyl(3,3-dimethylbut-1-enyl)stannane |
InChI |
InChI=1S/C6H11.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QWVXVAFOJFZOOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


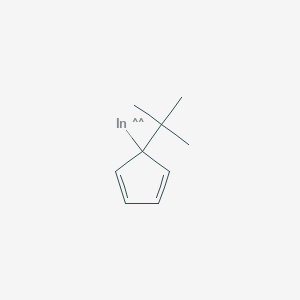
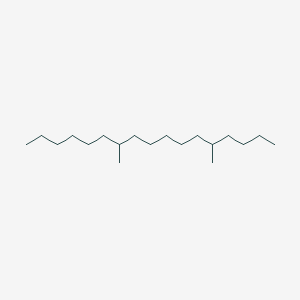
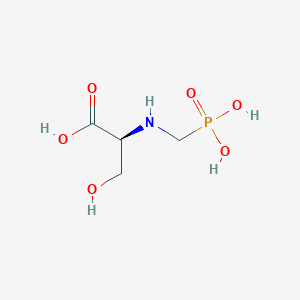
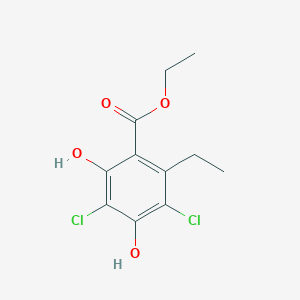
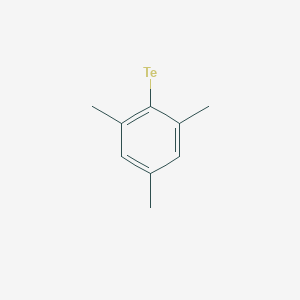

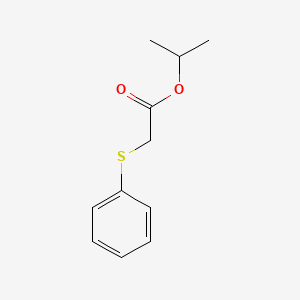
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
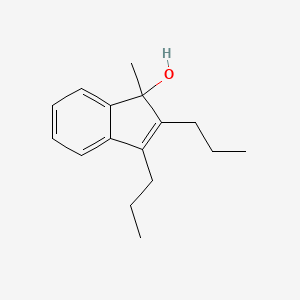
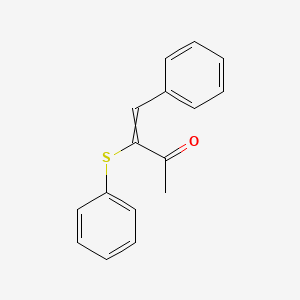
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
